![molecular formula C12H16O2 B3089654 1-(2-Methoxyphenyl)-2-methylbutan-1-one CAS No. 1196852-29-5](/img/structure/B3089654.png)
1-(2-Methoxyphenyl)-2-methylbutan-1-one
Overview
Description
1-(2-Methoxyphenyl)-2-methylbutan-1-one, commonly known as Methoxyketamine (MK), is a novel dissociative anesthetic drug that has gained significant attention in the scientific community for its potential therapeutic applications. MK belongs to the arylcyclohexylamine class of drugs and is structurally similar to ketamine, a well-known anesthetic drug.
Scientific Research Applications
Synthesis and Isolation in Natural Products
1-(2-Methoxyphenyl)-2-methylbutan-1-one is a compound that has been explored in the context of synthesizing and isolating natural products. For instance, it is structurally similar to compounds isolated from brown algae like Sargassum thunbergii, which yielded new resorcinols with potential biological activity (Cai et al., 2010).
Chemical Synthesis and Rearrangement Processes
This compound is also relevant in chemical synthesis and rearrangement processes. Gopalakrishnan et al. (2002) described an efficient synthesis method for similar ketones, highlighting the compound's role in synthetic organic chemistry (Gopalakrishnan et al., 2002).
Photoinitiators in Polymer Science
In the field of polymer science, compounds structurally related to this compound are used as photoinitiators for UV-curable coatings. These compounds are instrumental in initiating the polymerization process under UV light exposure (Angiolini et al., 1997).
properties
IUPAC Name |
1-(2-methoxyphenyl)-2-methylbutan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-9(2)12(13)10-7-5-6-8-11(10)14-3/h5-9H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHUYMISWHPUSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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